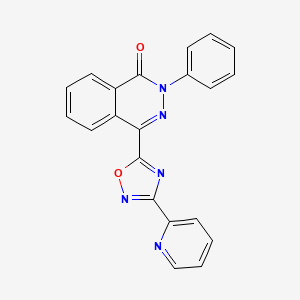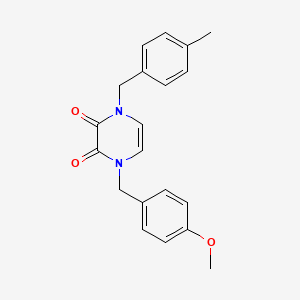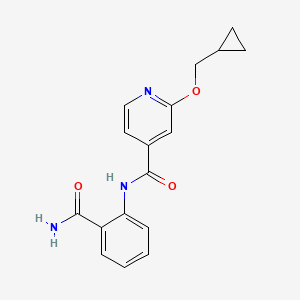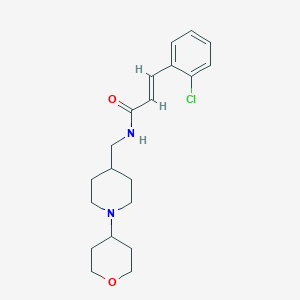
2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, also known as PPO, is a novel compound that has been gaining attention in the scientific community for its potential applications in various fields. PPO belongs to the class of phthalazinone derivatives and has been synthesized using several methods.
Scientific Research Applications
Antitubercular Activity
The modification of isoniazid (INH) structure with derivatives including the 2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one framework has demonstrated promising in vitro antitubercular activity against various strains of Mycobacterium tuberculosis. These modifications have led to compounds that exhibit significant activity against both INH-sensitive and INH-resistant strains, suggesting their potential as new leads for antitubercular drug development (Asif, 2014).
Broad Pharmacological Potential
The 1,3,4-oxadiazole ring, a structural feature of this compound, is known for its binding affinity with various enzymes and receptors, leading to a wide range of biological activities. Research has shown that 1,3,4-oxadiazole-based compounds are extensively used in medicinal chemistry for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties, among others. This underscores the significant potential of these derivatives in developing new medicinal agents with high therapeutic potency (Verma et al., 2019).
Potential in Optoelectronic Materials
In addition to their biological applications, compounds containing the 1,3,4-oxadiazole structure, akin to the one mentioned, have been explored for their use in optoelectronic materials. These compounds have been utilized in the development of materials for electronics, luminescent elements, and photoelectric conversion elements due to their significant electroluminescent properties and thermal stability (Lipunova et al., 2018).
Antimicrobial Applications
The antimicrobial potential of 1,3,4-oxadiazole derivatives, including structures similar to this compound, has been highlighted in numerous studies. These compounds have shown a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects, surpassing the activity of some known antibiotics. This promising activity positions these compounds as potential candidates for the development of new antimicrobial agents (Glomb & Świątek, 2021).
properties
IUPAC Name |
2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O2/c27-21-16-11-5-4-10-15(16)18(24-26(21)14-8-2-1-3-9-14)20-23-19(25-28-20)17-12-6-7-13-22-17/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTPFABXZUIUQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)


![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)
![2-(4-Butoxyphenyl)-4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2398204.png)

![4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2398208.png)


![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398213.png)

![8-fluoro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2398219.png)
![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)
